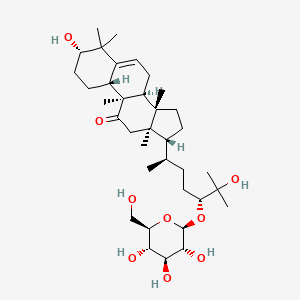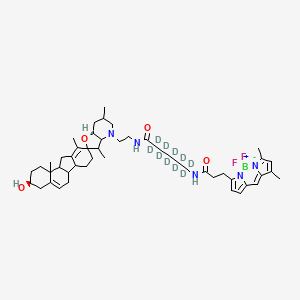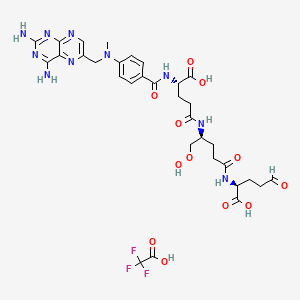
Methotrexate Triglutamate Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methotrexate Triglutamate Trifluoroacetate is a derivative of methotrexate, a well-known chemotherapeutic and immunosuppressant drug. Methotrexate itself is widely used in the treatment of various cancers, autoimmune diseases, and inflammatory conditions. The triglutamate form enhances its cellular retention and efficacy, while the trifluoroacetate salt improves its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methotrexate Triglutamate Trifluoroacetate involves the conjugation of methotrexate with three glutamate residues. This is typically achieved through a series of enzymatic reactions catalyzed by folylpolyglutamate synthase. The trifluoroacetate salt is then formed by reacting the triglutamate derivative with trifluoroacetic acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. Chromatographic techniques are often employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions: Methotrexate Triglutamate Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed:
Scientific Research Applications
Methotrexate Triglutamate Trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study polyglutamation and its effects on drug efficacy and retention.
Biology: Investigated for its role in cellular metabolism and transport mechanisms.
Medicine: Employed in the treatment of cancers, autoimmune diseases, and inflammatory conditions. Its enhanced retention and efficacy make it a valuable therapeutic agent.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
Methotrexate Triglutamate Trifluoroacetate exerts its effects by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of nucleotides. This inhibition leads to the disruption of DNA synthesis and cell division, particularly in rapidly dividing cells such as cancer cells. The triglutamate form enhances its retention within cells, prolonging its therapeutic effects. The trifluoroacetate salt improves its solubility and stability, facilitating its administration and absorption.
Comparison with Similar Compounds
Methotrexate: The parent compound, widely used in chemotherapy and immunosuppression.
Methotrexate Polyglutamates: Various polyglutamated forms of methotrexate with different numbers of glutamate residues.
Methotrexate-d3 Triglutamate Trifluoroacetate: A deuterated form used in research for its enhanced stability and traceability.
Uniqueness: Methotrexate Triglutamate Trifluoroacetate is unique due to its enhanced cellular retention and efficacy, attributed to the triglutamate form. The trifluoroacetate salt further improves its solubility and stability, making it a superior therapeutic agent compared to its parent compound and other derivatives.
Properties
Molecular Formula |
C32H39F3N10O12 |
|---|---|
Molecular Weight |
812.7 g/mol |
IUPAC Name |
(2S)-5-[[(2S)-5-[[(1S)-1-carboxy-4-oxobutyl]amino]-1-hydroperoxy-5-oxopentan-2-yl]amino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H38N10O10.C2HF3O2/c1-40(14-18-13-33-26-24(35-18)25(31)38-30(32)39-26)19-7-4-16(5-8-19)27(44)37-21(29(47)48)9-11-22(42)34-17(15-50-49)6-10-23(43)36-20(28(45)46)3-2-12-41;3-2(4,5)1(6)7/h4-5,7-8,12-13,17,20-21,49H,2-3,6,9-11,14-15H2,1H3,(H,34,42)(H,36,43)(H,37,44)(H,45,46)(H,47,48)(H4,31,32,33,38,39);(H,6,7)/t17-,20-,21-;/m0./s1 |
InChI Key |
OFXFTGUFNNLEHD-KXGBIOHPSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC=O)C(=O)O)COO)C(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC=O)C(=O)O)COO)C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



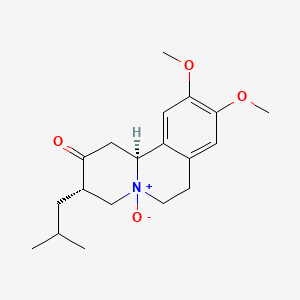
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843018.png)
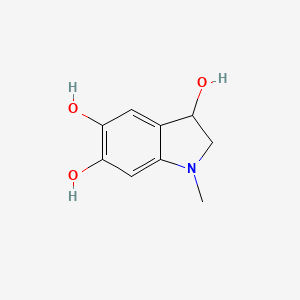

![1,3-thiazol-5-ylmethyl N-[5-amino-3-[tert-butyl(dimethyl)silyl]oxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13843048.png)

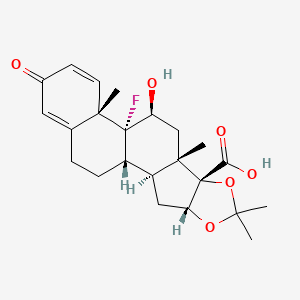
![(S)-5-(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-8-yl)oxazolidin-2-one(Vilanterol impurity)](/img/structure/B13843065.png)

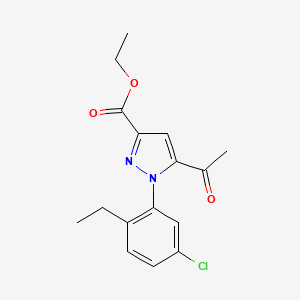
![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
